molecular formula C16H23N3O4 B2965130 N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide CAS No. 2380179-74-6

N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide

Cat. No. B2965130
M. Wt: 321.377
InChI Key: QBLGTFQZOMRVRL-UHFFFAOYSA-N
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Description

“N-(Furan-2-ylmethyl)-N’-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide” is an organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen. The compound also contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a furan-2-ylmethylamine with a (1-morpholin-4-ylcyclobutyl)methyl oxalate, or a similar precursor. The exact synthesis route would depend on the availability of starting materials and the desired yield and purity.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and morpholine rings, along with the amide group connecting them. The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich furan ring and the presence of the amide group. The furan ring might undergo electrophilic aromatic substitution reactions, while the amide group could participate in various condensation reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Some general properties could be predicted based on its functional groups - for example, the presence of the amide group suggests that it might form hydrogen bonds, which could influence its solubility in different solvents.


Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for research on this compound would depend on its current applications. If it’s a novel compound, initial research might focus on determining its physical and chemical properties, and potential uses could be explored based on these properties.


properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c20-14(17-11-13-3-1-8-23-13)15(21)18-12-16(4-2-5-16)19-6-9-22-10-7-19/h1,3,8H,2,4-7,9-12H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLGTFQZOMRVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C(=O)NCC2=CC=CO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(furan-2-yl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide

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